molecular formula C8H8N2O4 B15348301 2-Nitrophenyl N-methylcarbamate CAS No. 7374-06-3

2-Nitrophenyl N-methylcarbamate

Cat. No.: B15348301
CAS No.: 7374-06-3
M. Wt: 196.16 g/mol
InChI Key: WROWUHCAAFNMJL-UHFFFAOYSA-N
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Description

2-Nitrophenyl N-methylcarbamate is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol. It is a pale yellow or pale red liquid that is insoluble in water. This compound belongs to the class of carbamates and is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl N-methylcarbamate can be synthesized through the reaction of 2-nitrophenol with methyl isocyanate under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the carbamate group.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using reactors designed to handle the exothermic nature of the synthesis process. The compound is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Nitroso derivatives and nitro compounds.

  • Reduction: Amines and hydroxylamines.

  • Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-Nitrophenyl N-methylcarbamate is widely used in scientific research due to its versatile chemical properties. It serves as a reagent in organic synthesis, a building block in medicinal chemistry, and a probe in biological studies. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed as a tool to study enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Nitrophenyl N-methylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism may vary depending on the context of its application, such as in enzyme inhibition or receptor binding.

Comparison with Similar Compounds

2-Nitrophenyl N-methylcarbamate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2-Methyl-4-nitrophenyl N-(4-methyl-3-nitrophenyl)carbamate: A structurally related carbamate with different substituents.

  • 2-sec-Butylphenyl N-methylcarbamate (BPMC): Another carbamate used as an insecticide.

These compounds share similarities in their carbamate structure but differ in their substituents and applications, making this compound unique in its specific uses and properties.

Properties

CAS No.

7374-06-3

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

(2-nitrophenyl) N-methylcarbamate

InChI

InChI=1S/C8H8N2O4/c1-9-8(11)14-7-5-3-2-4-6(7)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

WROWUHCAAFNMJL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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